molecular formula C8H8Cl2 B189654 1,2-Bis(chloromethyl)benzene CAS No. 612-12-4

1,2-Bis(chloromethyl)benzene

Cat. No. B189654
CAS RN: 612-12-4
M. Wt: 175.05 g/mol
InChI Key: FMGGHNGKHRCJLL-UHFFFAOYSA-N
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Description

1,2-Bis(chloromethyl)benzene, also known as α,α’-Dichloro-o-xylene or o-Xylylene dichloride, is a chemical compound with the molecular formula C8H8Cl2 . It has a molecular weight of 175.055 g/mol . This compound is used in solid-phase synthesis of large combinatorial variations of fundamental peptide unit .


Synthesis Analysis

1,2-Bis(chloromethyl)benzene can be synthesized from benzenedimethanol by reaction with hydrogen chloride .


Molecular Structure Analysis

The IUPAC name for 1,2-Bis(chloromethyl)benzene is 1,2-bis(chloromethyl)benzene . The InChI representation is InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2 . The Canonical SMILES representation is C1=CC=C(C(=C1)CCl)CCl .


Chemical Reactions Analysis

The title compound, C8H8Cl2, used in the synthesis of many pharmaceutical intermediates, forms a three-dimensional network through chlorine-chlorine interactions in the solid-state .


Physical And Chemical Properties Analysis

1,2-Bis(chloromethyl)benzene is a white to light yellow crystal powder . It has a molecular weight of 175.05 g/mol . The XLogP3-AA value is 2.7 .

Scientific Research Applications

Summary of the Application

1,2-Bis(chloromethyl)benzene is used in the solid-phase synthesis of large combinatorial variations of fundamental peptide unit 1 . This process is crucial in the development of new peptides with potential therapeutic applications.

Results or Outcomes

2. Chloromethylation of Styrene in the Production of Ion-Exchange Resins and Merrifield Resins

Summary of the Application

1,2-Bis(chloromethyl)benzene is used in the chloromethylation of styrene, a critical step in the production of ion-exchange resins and Merrifield resins . These resins have wide applications in water treatment, chemical separation, and solid-phase peptide synthesis.

Methods of Application or Experimental Procedures

The chloromethylation of styrene is carried out under acidic conditions and with a ZnCl2 catalyst . The reaction is performed with care as it produces highly carcinogenic bis(chloromethyl) ether as a by-product .

Results or Outcomes

3. Synthesis of Hyper Cross-linked Polymers

Summary of the Application

1,2-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs) . These polymers have high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Methods of Application or Experimental Procedures

The HCP material is synthesized by the following three methods: Post crosslinking of polymer precursors, direct single step poly-condensation reaction of functional monomers, and Crosslinking by external cross linkers .

Results or Outcomes

The extraordinary features of HCPs as compared to other polymers, make them promising candidates for solving environmental pollution and catalysis as well as energy crisis . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

4. Preparation of 4,4’-Bis(chloromethyl)biphenyl

Summary of the Application

1,2-Bis(chloromethyl)benzene is used as a reagent in the synthesis of 4,4’-Bis(chloromethyl)biphenyl . This compound is used in the synthesis of new double quaternary ammonium salts containing a biphenyl moiety, which have antimicrobial and antifungal activity .

Safety And Hazards

1,2-Bis(chloromethyl)benzene may be corrosive to metals. It is harmful if swallowed and causes severe skin burns and eye damage. It is fatal if inhaled and may cause respiratory irritation. It is very toxic to aquatic life with long-lasting effects . Avoid contact with skin and eyes. Avoid formation of dust and aerosols .

Future Directions

1,2-Bis(chloromethyl)benzene is used in the synthesis of many pharmaceutical intermediates . It reacts with elemental tellurium and NaI in 2-methoxyethanol to form 1,1-diiodo-3,4-benzo-1-telluracyclopentane .

properties

IUPAC Name

1,2-bis(chloromethyl)benzene
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InChI

InChI=1S/C8H8Cl2/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGGHNGKHRCJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7052284
Record name 1,2-Bis(chloromethyl)benzene
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Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1,2-Bis(chloromethyl)benzene

CAS RN

612-12-4
Record name α,α′-Dichloro-o-xylene
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Record name Benzene, 1,2-bis(chloromethyl)-
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Record name 1,2-Bis(chloromethyl)benzene
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Record name Benzene, 1,2-bis(chloromethyl)-
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Record name 1,2-bis(chloromethyl)benzene
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Synthesis routes and methods I

Procedure details

To a glass-made three-necked flask (volume: 500 ml) with a condenser, 133.0 g (759 mmol) of α,α′-dichloro-o-xylene, 13.3 g of N,N-dimethylformamide and 42.2 g (253 mmol) of sodium octanoate (sodium caprylate) were added. After the mixture was heated and stirred at 110° C. for 2 hours, the reaction mixture was analyzed by the gas chromatography. The conversion of α,α′-dichloro-o-xylene, the yield of [2-(chloromethyl)phenyl]methyl octanoate (based on sodium octanoate), and the molar ratio of the [2- (chloromethyl)phenyl]methyl octanoate produced to the diester compound as a by-product are shown in Table 1 below.
Quantity
133 g
Type
reactant
Reaction Step One
Quantity
42.2 g
Type
reactant
Reaction Step One
Quantity
13.3 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a glass-made three-necked flask (volume: 100 ml) with a condenser, 8.8 g (50 mmol) of α,α′-dichloro-o-xylene, 4.0 g of N,N-dimethylformamide and 2.1 g (12.5 mmol) of sodium 2-ethylhexanoate were added. After the mixture was heated and stirred at 120° C. for one hour, the reaction mixture was analyzed by the gas chromatography. The conversion of α,α′-dichloro-o-xylene, the yield of [2-(chloromethyl)phenyl]methyl 2-ethylhexanoate (based on sodium 2-ethylhexanoate), and the molar ratio of the [2-(chloromethyl)phenyl]methyl 2-ethylhexanoate produced to the diester compound as a by-product are shown in Table 1 below.
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

As the process being relatively good in selectivity is known the process of the U.S. Pat. No. 3,597,485. This process comprises oxidizing alkylbenzene in gas phase in the presence of mixed catalyst consisting of tungsten and molybdenum oxides and terephthalaldehyde is obtained in 40-60% yield by passing air containing about 1% of p-xylene over the catalyst heated at 475°-575° C. with the contact set at 0.1-0.2 seconds. In this process, however, difficulty lies in recovery of products since dilute xylene is oxidized. On top of that, sublimation and reduction of effective components of catalyst cause a great lowering of catalyst activity and it is difficult to use it on a commercial basis unless these problems are solved. As the process for the production of aromatic dialdehydes using bishalomethylbenzene as starting material there are known, for instance, a preparative process of being acted upon with urotropin, air oxidation process and process of oxidizing with pyridine-N-oxide, but either of these processes is low in yield, involving use of a great deal of secondary material, and it cannot be said a practical process. Of processes using bischloromethylbenzene as starting material it is those processes involving the using, as the oxidizing agent, of nitric acid that achieved relatively favorable results. The U.S. Pat. No. 2,948,756 or West German Pat. No. 1229061, for instance, is known. The U.S. Pat. No. 2,948,756 comprises oxidizing p-xylene dichloride (viz., α,α'-dichloro-p-xylene) with nitric acid in a concentration of 10-19% at temperatures of 102°-110° C., nitric acid being used in the amount of 2-50 mols per mole of p-xylene dichloride, and terephthalaldehyde is obtained in 30-70% yield. West German Pat. No. 1229061 is an improvement of the U.S. Pat. No. 2948756 and follows procedures of oxidizing halomethylbenzenes with dilute nitric acid in the presence of heavy metal compound catalyst and terephthalaldehyde is obtained in 70-87% yield. As mentioned above, of conventional techniques relatively favorable results are obtained with the process of oxidizing p-xylene dichloride with nitric acid, but even with this process difficulty lies in economically obtaining starting material xylene dichoride. That is, xylene dichloride is usually prepared by the chlorination reaction of xylene, but in that case, it is difficult to selectively synthesize xylene dichloride and products are obtained as mixtures with different chlorination degrees of compounds or isomers. It is relatively easy to separate xylene dichloride from this mixture by distillation, but it entails such drawbacks as to form α,α-dichloroxylene, an isomer of xylene dichloride, as by-product, during the chlorination reaction of xylene, the amount of α,α-dichloroxylene formed as by-product amounting to 0.25-0.35 parts by weight per part by weight of α,α'-dichloroxylene. As mentioned thus far, prior art techniques for the process for the production of aromatic dialdehydes entail various shortcomings.
Name
xylene dichloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
138
Citations
R Basaran, SQ Dou, A Weiss - … der Bunsengesellschaft für …, 1992 - Wiley Online Library
In molecular crystals the symmetry of the molecules is, in the majority of cases, lower then that of the free molecule. A simple example is crystalline benzene with its high symmetry Dbh …
Number of citations: 12 onlinelibrary.wiley.com
ME Wright, LY Yamada - Synthetic Communications, 1988 - Taylor & Francis
Reaction of 4-(lithiomethyl)-2, 6-di-t-butylpyridine (2) with one-half equiv of l 2 produces 1, 2-bis(2, 6-di-t-butylpyridyl)-ethane (3) in 88% isolated yield. Treatment of 2 with 1, 2-bis-(…
Number of citations: 3 www.tandfonline.com
YF Chen, LP Cao, J Qin - Acta Crystallographica Section E: Structure …, 2006 - scripts.iucr.org
The title compound, C10H11Cl2NO2, consists of a benzene core functionalized by one nitro group, two methyl groups, and two chloromethyl groups. The crystal structure is stabilized …
Number of citations: 4 scripts.iucr.org
AZ Al-Rubaie, LZ Yousif - Int. J. Sci. Res, 2008 - researchgate.net
SYNTHESIS AND CHARACTERIZATION OF SOME NEW ORGANOSELENIUM MACROCYCLES Page 1 International Journal of Scientific Research, Vol. 17, 2007 Int. J. Sci. Res., Vol. …
Number of citations: 2 www.researchgate.net
M Kamrul Hossain, M Takeshita, T Yamato - 2005 - Wiley Online Library
Dithia‐(dithienylethena)phane derivatives, composed of dithienylethene moieties and benzene bridges, were synthesized by a coupling reaction of the corresponding bis(chloromethyl)…
G Su, F Xiao, G Jin - Journal of the Iranian Chemical Society, 2021 - Springer
A novel belt shape of multi-phenyl groups around a diazabicyclo[nn5.5]alkane center combined with boron, nitrogen, and oxygen adducts was prepared in good yield in two steps …
Number of citations: 2 link.springer.com
DN Reinhoudt, RT Gray, CJ Smit, I Veenstra - Tetrahedron, 1976 - Elsevier
Two types of novel crown ethers in which a polyether chain is linked, via C atoms, with two adjacent C atoms of an aromatic or heteroaromatic ring have been synthesized by reaction of …
Number of citations: 47 www.sciencedirect.com
WS Hamama, MA Ismail, M Soliman… - Journal of …, 2011 - Wiley Online Library
Annulations of 2‐imino‐4‐thiazolidinone (5) via cycloaddition followed by cyclocondensation reaction with 1,3‐diphenylpropenone (6), benzylidenemalonate, and 1,2‐bis(chloromethyl)…
Number of citations: 6 onlinelibrary.wiley.com
SL Li, YQ Lan, JF Ma, YM Fu, J Yang… - Crystal Growth and …, 2008 - ACS Publications
Six coordination polymers constructed from three structurally related ligands, 1,2-bis[2-(2-pyridyl)imidazol-1-ylmethyl]benzene (L 1 ), 1,3-bis[2-(2-pyridyl)imidazol-1-ylmethyl]benzene (L …
Number of citations: 117 pubs.acs.org
J Charalambous - Supplements to the 2nd Edition of Rodd's Chemistry of …, 1975 - Elsevier
Publisher Summary This chapter focuses on side-chain halogenated alkylbenzenes. Several ring substituted 1,4-bis (chloromethyl)benzenes are obtained by direct dichloromethylation …
Number of citations: 4 www.sciencedirect.com

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